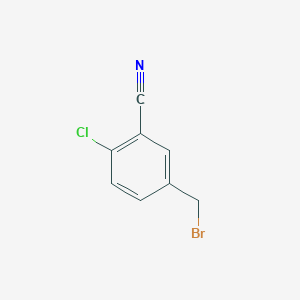

5-(溴甲基)-2-氯苯甲腈

描述

Synthesis Analysis

5-(Bromomethyl)-2-chlorobenzonitrile's synthesis involves several key steps, including bromination, chlorination, and nitrile formation. One notable method includes the phase transfer catalyzed bromoethylation of related benzo[b]thiophene compounds, leading to bromomethylated products (Pridgen et al., 1998). The synthesis pathways often emphasize the importance of selecting appropriate reagents and conditions to achieve the desired bromo and chloro substitutions on the benzonitrile scaffold.

Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)-2-chlorobenzonitrile and related compounds have been studied using techniques like X-ray crystallography. The structural analysis reveals the spatial arrangement of the bromo and chloro substituents and how they influence the overall molecular geometry. Britton's study on 4-bromo-2,6-dichlorobenzonitrile, for example, highlights the normal structural features and the short distance between N and Br in adjacent molecules, indicative of potential intermolecular interactions (Britton, 1997).

科学研究应用

1. 用于合成苯并[b]噻吩衍生物

Chapman等人(1973年)展示了溴甲基化合物的用途,类似于5-(溴甲基)-2-氯苯甲腈,用于制备2-和3-二烷氨基甲基-5-甲氧基苯并[b]噻吩。这些化合物进一步转化为腈,并还原为乙胺,展示了它们在合成具有药理活性衍生物方面的潜力(Chapman et al., 1973)。

2. 在聚合物合成中的作用

Uhrich等人(1992年)研究了5-(溴甲基)-1,3-二羟基苯自缩合,这是与5-(溴甲基)-2-氯苯甲腈在结构上相关的化合物,以产生超支化聚醚。这些聚合物以它们的酚羟基而闻名,在材料科学中具有重要意义(Uhrich et al., 1992)。

3. 在抗糖尿病药物合成中的应用

Jie Yafei(2011年)利用5-溴-2-氯苯甲酸,与5-(溴甲基)-2-氯苯甲腈密切相关,合成了达帕格列净,一种抗糖尿病药物。这个过程说明了该化合物在制药制造中的相关性(Jie Yafei, 2011)。

4. 杂二元配体的开发

Wang等人(2006年)报道了水杨醛的溴甲基化和氯甲基化,使用的方法可以适用于5-(溴甲基)-2-氯苯甲腈。这些过程对于创建金属盐结合的杂二元配体至关重要,这是配位化学中的重要一步(Wang et al., 2006)。

5. 杀菌剂的合成

李洪波(2009年)描述了一种从对氯苯甲腈开始的方法,结构类似于5-(溴甲基)-2-氯苯甲腈,用于合成环丙唑,一种有效的杀菌剂。这展示了该化合物在农业化学中的实用性(Li Hong-bo, 2009)。

作用机制

Target of Action

Bromomethyl compounds are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions . Therefore, it’s plausible that 5-(Bromomethyl)-2-chlorobenzonitrile could interact with various organic compounds in a similar manner.

Mode of Action

Bromomethyl compounds are known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, a carbon-boron bond is formed through a process involving oxidative addition and transmetalation . It’s possible that 5-(Bromomethyl)-2-chlorobenzonitrile could undergo similar reactions.

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it could be involved in the synthesis of various organic compounds. These reactions could potentially influence various biochemical pathways depending on the specific compounds synthesized.

Result of Action

As a bromomethyl compound, it could potentially participate in various organic reactions, leading to the synthesis of new compounds . The specific effects would depend on the nature of these compounds.

安全和危害

未来方向

属性

IUPAC Name |

5-(bromomethyl)-2-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKXYWAZCJAGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-2-chlorobenzonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2494213.png)

![6-allyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2494214.png)

![3-chloro-N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2494215.png)

![4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine](/img/structure/B2494223.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2494226.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2494230.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2494231.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2494234.png)

![5-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2494235.png)